Nestosyl ointment

描述

Contextualization of the Diverse Chemical Landscape of the Investigated Compounds

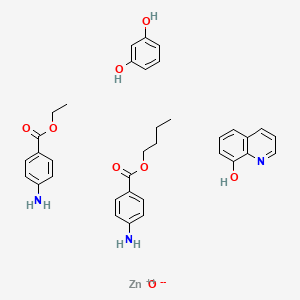

The topical preparation known as Nestosyl ointment typically comprises a combination of active pharmaceutical ingredients (APIs) that contribute to its therapeutic properties. The core chemical entities frequently identified in such formulations include Benzocaine (B179285) , Zinc Oxide , Resorcinol (B1680541) , 8-Hydroxyquinoline (B1678124) , and Butamben . These compounds represent a diverse chemical landscape, spanning various functional classes and chemical structures.

Benzocaine (Ethyl 4-aminobenzoate) is an ester-type local anesthetic, belonging to the para-aminobenzoic acid (PABA) derivatives. Its chemical structure is characterized by an aromatic amine and an ester group.

Zinc Oxide (ZnO) is an inorganic compound, an oxide of zinc, and is classified as a metal oxide. It is known for its white, powdery appearance and its amphoteric nature.

Resorcinol (1,3-Benzenediol) is a phenolic compound, specifically a dihydroxybenzene, featuring two hydroxyl groups attached to a benzene (B151609) ring in a meta (1,3) position.

8-Hydroxyquinoline (also known as Oxyquinol or Oxine) is a heterocyclic organic compound containing a quinoline (B57606) ring system with a hydroxyl group at the eighth position. It is recognized for its chelating and antiseptic properties.

Butamben (Butyl 4-aminobenzoate) is another ester-type local anesthetic, structurally related to Benzocaine, being the butyl ester of PABA.

The presence of these chemically distinct compounds within a single formulation highlights the multi-faceted approach to therapeutic action, addressing pain relief, antiseptic properties, and skin protection.

Overview of Foundational Research Trajectories for Component Chemical Classes

The scientific investigation into these compounds reveals a rich history of discovery, synthesis, and application development.

Benzocaine : First synthesized in Germany in 1890 and approved for medical use in 1902, Benzocaine emerged as one of the earliest synthetic local anesthetics wikipedia.org. Its development was part of a broader effort to find effective and safer alternatives to cocaine for topical anesthesia. Research focused on its ester linkage and its mechanism of action involving voltage-gated sodium channels glpbio.com.

Zinc Oxide : The use of zinc compounds, including zinc oxide, dates back to ancient civilizations, notably the Romans for medicinal purposes roygostarjam.com. Its synthesis and application in paints and cosmetics gained prominence in the 18th century researchgate.net. Modern research has explored its semiconductor properties, UV absorption capabilities, and biocompatibility, leading to its widespread use beyond traditional medicinal ointments roygostarjam.comresearchgate.net.

Resorcinol : While not found in its free state in nature, Resorcinol's synthesis and properties have been studied extensively since its discovery. It found early applications in the production of resins, dyes, and as a chemical intermediate, alongside its use in dermatological treatments due to its antiseptic and keratolytic properties testbook.comnih.govwikipedia.org.

8-Hydroxyquinoline : This compound has a history of use as an analytical reagent due to its chelating ability with metal ions, and as an antimicrobial agent alfa-chemistry.comnih.gov. Research has elucidated its mechanisms of action, including RNA synthesis inhibition and its role in various biological processes, leading to its application in medicine, agriculture, and as a preservative alfa-chemistry.com.

Butamben : Developed in the early 20th century, Butamben (also known as Butoforme) was recognized for its properties as a topical anesthetic wikipedia.org. Its development followed the trend of synthesizing ester-based local anesthetics, with research focusing on its structure-activity relationship and formulation suitability, particularly its low water solubility wikipedia.orgdrugbank.com.

Methodological Considerations for Comprehensive Chemical Compound Analysis

The accurate identification, quantification, and characterization of these diverse chemical compounds rely on a suite of sophisticated analytical techniques.

Spectroscopic Techniques :

UV-Visible (UV-Vis) Spectroscopy : Widely used for quantitative analysis, UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, particularly those with conjugated systems. It is instrumental in determining the concentration of compounds like Benzocaine and 8-Hydroxyquinoline solubilityofthings.comopenaccessjournals.comazooptics.com.

Infrared (IR) Spectroscopy : This technique identifies functional groups within organic molecules by analyzing their vibrational modes. IR spectroscopy is crucial for confirming the presence of specific chemical bonds and structural features in compounds like Benzocaine, Resorcinol, and 8-Hydroxyquinoline solubilityofthings.comopenaccessjournals.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the structure, connectivity, and electronic environment of atoms within a molecule. It is a cornerstone for elucidating the complete chemical structure of organic compounds openaccessjournals.comscispace.com.

Mass Spectrometry (MS) : MS determines the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of compounds, which is vital for identification and confirmation openaccessjournals.comscispace.com.

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for separating, identifying, and quantifying complex mixtures. It is extensively used for analyzing organic compounds such as Benzocaine, Resorcinol, 8-Hydroxyquinoline, and Butamben, offering high resolution and accuracy researchgate.netijpsjournal.comchromtech.comwho.intopenaccessjournals.comsielc.comgoogle.comresearchgate.net. Different stationary phases and mobile phase compositions are optimized for the specific analytes.

Gas Chromatography (GC) : GC is effective for separating volatile compounds. It can be employed for the analysis of compounds like Resorcinol who.intgoogle.comosha.gov.

Thin-Layer Chromatography (TLC) : TLC serves as a rapid and cost-effective method for qualitative analysis and screening of mixtures, useful for initial identification of components researchgate.netijpsjournal.comtaltech.ee.

Elemental Analysis :

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy : These techniques are essential for the quantitative determination of inorganic elements, such as zinc, in compounds like Zinc Oxide researchgate.net.

The application of these diverse analytical methodologies ensures the robust characterization and quality control of the individual chemical components and their presence in complex formulations.

Compound Data Table

| Chemical Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility (General) | Melting Point (°C) |

| Benzocaine | Ethyl 4-aminobenzoate (B8803810) | 94-09-7 | C9H11NO2 | 165.19 | White crystalline powder | Soluble in ethanol (B145695), ether, chloroform; poorly soluble in water | 88–92 |

| Zinc Oxide | Zinc white, Philosopher's wool | 1314-13-2 | ZnO | 81.41 | White powder | Insoluble in water; soluble in acids and bases | ~1975 (decomposes) |

| Resorcinol | 1,3-Benzenediol, m-Dihydroxybenzene | 108-46-3 | C6H6O2 | 110.11 | White crystalline solid | Soluble in water, alcohol, ether; slightly soluble in chloroform, CS2 | 110 |

| 8-Hydroxyquinoline | Oxyquinol, Oxine, Quinolin-8-ol | 148-24-3 | C9H7NO | 145.16 | White to pale yellow crystalline solid | Soluble in ethanol, acetone (B3395972), chloroform, benzene; sparingly soluble in water | 75 |

| Butamben | Butoforme, Butyl 4-aminobenzoate, Butesin | 94-25-7 | C11H15NO2 | 193.25 | White, odorless crystalline powder | Mildly soluble in water; soluble in alcohol, ether, chloroform | 58 |

属性

CAS 编号 |

80127-69-1 |

|---|---|

分子式 |

C35H39N3O8Zn |

分子量 |

695.1 g/mol |

IUPAC 名称 |

zinc;benzene-1,3-diol;butyl 4-aminobenzoate;ethyl 4-aminobenzoate;oxygen(2-);quinolin-8-ol |

InChI |

InChI=1S/C11H15NO2.C9H11NO2.C9H7NO.C6H6O2.O.Zn/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-2-12-9(11)7-3-5-8(10)6-4-7;11-8-5-1-3-7-4-2-6-10-9(7)8;7-5-2-1-3-6(8)4-5;;/h4-7H,2-3,8,12H2,1H3;3-6H,2,10H2,1H3;1-6,11H;1-4,7-8H;;/q;;;;-2;+2 |

InChI 键 |

QHOHUHPZSWOYRS-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N.CCOC(=O)C1=CC=C(C=C1)N.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=CC(=C1)O)O.[O-2].[Zn+2] |

规范 SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N.CCOC(=O)C1=CC=C(C=C1)N.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=CC(=C1)O)O.[O-2].[Zn+2] |

同义词 |

Belgian Nestosyl ointment Dutch Nestosyl ointment Nestosyl ointment |

产品来源 |

United States |

Ii. Historical and Chronological Perspectives on Compound Discovery and Early Characterization

Genesis and Evolution of Local Anesthetic Chemistry

The development of effective local anesthetics has been a significant area of pharmaceutical research, aiming to provide targeted pain relief without the systemic effects of general anesthesia.

Pramocaine, also known as pramoxine (B177174) or pramoxine HCl, is a topical anesthetic and antipruritic agent. It was discovered at Abbott Laboratories in 1953. During its research and development, pramocaine hydrochloride emerged as a particularly effective topical local anesthetic from a series of alkoxy aryl alkamine ethers. Pharmacological studies at the time revealed it to be potent, with low acute and subacute toxicity, and well-tolerated by most mucous membranes, possessing a low sensitizing index in humans. Chemically, it is identified as p-n-butoxyphenyl gamma-morpholinopropyl ether hydrochloride. wikipedia.orgwikidoc.orgebi.ac.ukpatsnap.com

Benzocaine (B179285) , the ethyl ester of para-aminobenzoic acid (PABA), has a history rooted in the search for non-addictive substitutes for cocaine. German chemist Eduard Ritsert first synthesized benzocaine in 1890 in Eberbach, Germany, introducing it to the market in 1902 under the name "Anästhesin" (also known as Anesthesine). woodlibrarymuseum.orgwikipedia.orguw.educhemicalbook.combritannica.comebsco.comamazonaws.com It was initially synthesized via the Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) or through the reduction of ethyl 4-nitrobenzoate. wikipedia.orgchemicalbook.com Benzocaine was among the first synthetic local anesthetics with structures similar to cocaine, offering efficacy with reduced toxicity and addiction potential, making it a popular choice for topical pain relief. britannica.comuw.edu

Butyl 4-aminobenzoate (B8803810) , also known as Butoforme in some contexts, is another ester derivative of para-aminobenzoic acid. While specific historical synthesis details for butyl 4-aminobenzoate are less prominently detailed in the immediate search results compared to benzocaine, its development is intrinsically linked to the broader research into PABA derivatives for anesthetic properties, which gained momentum in the late 19th and early 20th centuries. wikipedia.orgchlorhexidinefacts.com

Development of Inorganic Chemistry: Zinc Oxide Through Time

Zinc oxide (ZnO) is an inorganic compound with a history of use that spans millennia, initially recognized for its medicinal and pigmentary properties. Early humans likely utilized zinc compounds, with evidence suggesting the use of zinc oxide as a salve for eyes and wounds in ancient Indian medical texts like the Charaka Samhita, dating back to before 500 BC. The Greek physician Dioscorides also mentioned zinc oxide ointment in the 1st century AD. wikipedia.orgroygostarjam.comsdlookchem.comcptprocessing.com

The Romans produced brass using zinc oxide via a cementation process as early as 200 BC, heating zinc ore to vaporize metallic zinc, which then condensed as the oxide. wikipedia.org Zinc oxide was recovered from mines in India dating back to the first millennium BC, and by the 12th century, India was producing zinc and zinc oxide using primitive methods. This technology later moved to China in the 17th century. wikipedia.orgsdlookchem.com The first European zinc smelter was established in Bristol, UK, in 1743. wikipedia.org Louis-Bernard Guyton de Morveau proposed zinc oxide as a replacement for lead white pigment around 1782. By 1850, zinc white, as it was known, was manufactured across Europe, finding significant use in paints and ointments. wikipedia.orgroygostarjam.comsdlookchem.com Its versatility has led to its incorporation into numerous products, including cosmetics, sunscreens, and various ointments. wikipedia.orgroygostarjam.com

Resorcinol (B1680541): Tracing its Organic Chemistry Origins

Resorcinol, chemically known as benzene-1,3-diol, is a phenolic compound with a history of synthesis and application in organic chemistry. Austrian chemist Heinrich Hlasiwetz, along with Ludwig Barth, is credited with the first preparation of resorcinol, published in 1864. wikipedia.orgtestbook.com The name "resorcinol" is derived from its association with resin gum and its relation to orcinol. wikipedia.orgstackexchange.com

Historically, resorcinol could be produced by melting various resins with potassium hydroxide (B78521) or by distilling Brazilwood extract. wikipedia.org Modern production typically involves several steps starting from benzene (B151609), including dialkylation with propylene (B89431) to form 1,3-diisopropylbenzene, followed by oxidation and a Hock rearrangement to yield acetone (B3395972) and resorcinol. wikipedia.orgtestbook.comsciencemadness.org It is a relatively inexpensive chemical, though its production is concentrated in a few global locations. wikipedia.org Resorcinol's properties make it valuable in the manufacture of resins, plastics, dyes, and medicines. britannica.com

Historical Context of Antimicrobial Quinolines (e.g., 8-Quinolinol) and Quaternary Ammonium (B1175870) Compounds (e.g., Chlorhexidine (B1668724), Benzalkonium Bromide)

8-Quinolinol , also known as 8-hydroxyquinoline (B1678124) or oxine, is a derivative of quinoline (B57606) with a hydroxyl group at the 8th position. It has a history dating back to its synthesis in the late 19th century. solubilityofthings.com This compound is recognized for its ability to form stable complexes with metal ions, making it useful in analytical chemistry. solubilityofthings.com Biologically, 8-quinolinol exhibits antimicrobial properties and has been studied for its potential to inhibit various enzymes, making it a subject of interest in medicinal chemistry. solubilityofthings.comscirp.orgacs.orgasm.org Its derivatives continue to be explored for a range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. scirp.orgacs.org

Chlorhexidine is a bisbiguanide antiseptic that was discovered in the UK by Imperial Chemical Industries, Limited, in the 1950s during research into synthetic antimalarial agents. chlorhexidinefacts.comdrugbank.combasicmedicalkey.combris.ac.ukteleflex.comwikipedia.org It was first introduced commercially in the United Kingdom in 1954 as a disinfectant and topical antiseptic. chlorhexidinefacts.combris.ac.uk Chlorhexidine was found to possess high antibacterial activity, low mammalian toxicity, and a strong affinity for binding to skin and mucous membranes. basicmedicalkey.combris.ac.uk Its potential as an oral agent was recognized in 1976 when it demonstrated the ability to inhibit plaque formation. chlorhexidinefacts.combris.ac.uk Chlorhexidine is a broad-spectrum antimicrobial, effective against a range of microorganisms, and has become a standard in patient care for preventing infection. drugbank.comnih.govbasicmedicalkey.comteleflex.comwikipedia.org

Iii. Advanced Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis of Local Anesthetic Agents

The synthesis of local anesthetics involves a variety of organic reactions aimed at creating molecules with specific pharmacophoric features, typically an aromatic ring, a linker chain (ester, amide, or ether), and an amino group.

Pramocaine, a topical anesthetic, is distinguished by its morpholino ring and an ether linkage, setting it apart from the more common amino ester or amino amide anesthetics. wikipedia.org The classical synthesis of pramocaine involves two main steps:

Ether Formation : The initial step is the formation of 4-butoxyphenol (B117773) from hydroquinone (B1673460) and 1-bromobutane. wikipedia.org

Alkylation : The resulting 4-butoxyphenol is then alkylated with 4-(3-chloropropyl)morpholine (B193441) to yield the final pramocaine molecule. wikipedia.org

Modern synthetic strategies for developing pramocaine analogues often utilize lead compounds like pramocaine and tetracaine (B1683103) as starting points. rsc.orgnih.govresearchgate.net The design of novel analogues employs principles such as the combination of structural motifs from different lead compounds, bioisosteric replacement, and modification with various alkyl groups to enhance efficacy or alter physicochemical properties. rsc.orgresearchgate.net For instance, researchers have designed and synthesized new benzoate (B1203000) compounds by combining the structural features of tetracaine and pramocaine. nih.govresearchgate.net The synthetic process for these new analogues typically involves a three-step route: alkylation, esterification, and a second alkylation, chosen for its high yields and mild reaction conditions. rsc.org

Amino-benzoate derivatives, such as benzocaine (B179285) (ethyl p-aminobenzoate), are a cornerstone of local anesthetics. Their synthesis primarily revolves around esterification and amide bond formation. libretexts.org

Esterification: The Fischer-Speier esterification is a common method for synthesizing benzocaine, involving the reaction of p-aminobenzoic acid (PABA) with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. libretexts.org The reaction is governed by Le Chatelier's Principle, where using an excess of a reactant (like ethanol) can drive the equilibrium towards the product. libretexts.org Another significant method is transesterification, where an alkyl aminobenzoate reacts with an alcohol in the presence of a catalyst. google.comgoogle.com This equilibrium reaction can be pushed towards completion by removing the alcohol byproduct, often through distillation. google.comgoogle.com

Amide Bond Formation: The synthesis of amide derivatives of para-amino benzoic acid can be more complex. A general pathway involves first protecting or modifying the amino group, converting the carboxylic acid to a more reactive species (like an acid chloride), and then reacting it with an appropriate amine. scholarsresearchlibrary.com For example, an intermediate azo compound derived from PABA can be acetylated with acetic anhydride. This product is then treated with thionyl chloride (SOCl₂) to form an acid chloride, which subsequently reacts with an amine to form the desired amide derivative. scholarsresearchlibrary.com The peptidyl transferase center (PTC) of the ribosome can catalyze amide bond formation, though its efficiency with aminobenzoic acid derivatives can be obstructed by the steric hindrance of the aromatic ring. escholarship.orgacs.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | p-Aminobenzoic Acid, Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Ester | libretexts.org |

| Transesterification | Alkyl Aminobenzoate, Alcohol | Transesterification Catalyst | Ester | google.comgoogle.com |

| Amide Formation | PABA derivative, Amine | SOCl₂, Acetic Anhydride | Amide | scholarsresearchlibrary.com |

Fabrication of Zinc Oxide Nanostructures and Microstructures

Zinc oxide (ZnO) is a versatile semiconductor material with numerous applications, owing to its unique physical and chemical properties. jocpr.com The fabrication of ZnO nanostructures with controlled size and morphology is crucial for its application in various technologies.

Several wet-chemical methods have been developed for the large-scale, low-cost production of ZnO nanoparticles.

Precipitation/Co-Precipitation: This method involves the precipitation of zinc hydroxide (B78521) (Zn(OH)₂) from a solution of a zinc salt (e.g., zinc nitrate) by adding a precipitating agent like sodium hydroxide or ammonium (B1175870) carbonate. jocpr.combanglajol.infoscientific.net The resulting precipitate is then washed and calcined (heated) to convert it into ZnO. banglajol.infoscientific.net The purity of the final ZnO nanoparticles is highly dependent on the thoroughness of the washing step to remove byproducts like sodium nitrate. banglajol.info This technique is valued for its simplicity and potential for large-scale production without expensive equipment. jocpr.comscientific.net

Sol-Gel Method: The sol-gel process is another popular technique for synthesizing high-purity, homogeneous ZnO nanoparticles. lbp.world It typically starts with a zinc precursor, such as zinc acetate (B1210297) dihydrate, dissolved in a solvent like ethanol. sapub.orgaip.orgallsciencejournal.com A "sol" is formed, which then undergoes hydrolysis and condensation reactions to form a "gel." This gel is then dried and calcined to produce crystalline ZnO nanoparticles. sapub.org This method allows for good control over particle size and morphology through systematic monitoring of reaction parameters. aip.org

Hydrothermal Synthesis: This technique involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures. For ZnO synthesis, a solution containing a zinc precursor (e.g., zinc nitrate) and a mineralizer (e.g., NaOH or hexamethylenetetramine) is heated in a sealed vessel, such as an autoclave. acs.orgrsc.org This method is particularly effective for producing well-defined, single-crystalline nanostructures like nanorods at relatively low temperatures. acs.orgmdpi.commdpi.com The properties of the resulting nanomaterials can be tailored by controlling parameters like pH, temperature, and reaction time. nih.govaip.org

| Technique | Typical Precursors | Key Process Steps | Common Morphologies | Reference |

|---|---|---|---|---|

| Precipitation | Zn(NO₃)₂, NaOH, (NH₄)₂CO₃ | Precipitation, Washing, Calcination | Spherical Nanoparticles | jocpr.combanglajol.infoscientific.net |

| Sol-Gel | Zn(CH₃COO)₂·2H₂O, Ethanol | Sol formation, Gelation, Drying, Calcination | Spherical or Rod-like Nanoparticles | lbp.worldsapub.orgaip.org |

| Hydrothermal | Zn(NO₃)₂, NaOH, HMTA | Heating in a sealed vessel (autoclave) | Nanorods, Flower-like structures | acs.orgrsc.orgnih.gov |

The morphology of ZnO nanomaterials significantly influences their properties and applications. Researchers can control the final shape of the nanostructures by carefully adjusting synthesis parameters. rsc.org

Effect of Synthesis Parameters: Factors such as precursor concentration, pH, temperature, and growth time play a crucial role. rsc.orgnih.gov For instance, in chemical bath deposition, precursor concentration can determine whether the final morphology is rod-like, flower-like, or spindle-like. acs.org In hydrothermal synthesis, increasing the pH has been shown to shorten both the length and diameter of nanostructures. nih.gov

Role of Capping Agents: Capping agents or additives can be introduced during synthesis to control the growth rates of different crystal facets. acs.org For example, in electrodeposition, the adsorption of chloride ions preferentially onto the (0001) planes can hinder crystal growth along the c-axis, resulting in platelet-like crystals. acs.orgresearchgate.net By changing the composition of these agents, the morphology can be evolved from hexagonal tapers to hexagonal rods and other shapes. acs.orgresearchgate.net

Synthesis of Specific Morphologies:

Nanorods: Hydrothermal synthesis is a common method for producing ZnO nanorods, with their diameter and aspect ratio controllable by adjusting precursor concentrations and reaction conditions. acs.orgmdpi.com

Nanoparticles: Precipitation and sol-gel methods are frequently used to synthesize spherical or pseudo-spherical ZnO nanoparticles. jocpr.comscientific.netut.ac.ir

Other Morphologies: More complex structures like nanorings and nanobows can be synthesized through physical evaporation of ZnO powder under controlled temperature and pressure, a process driven by the minimization of electrostatic energy from spontaneous polarization. aip.org

| Parameter | Effect on Morphology | Synthesis Method | Reference |

|---|---|---|---|

| Precursor Concentration | Determines rod-like vs. flower-like structures | Chemical Bath Deposition | acs.org |

| pH | Affects length and diameter of nanorods | Hydrothermal | nih.gov |

| Capping Agents (e.g., Cl⁻) | Promotes platelet formation by hindering c-axis growth | Electrodeposition | acs.orgresearchgate.net |

| Temperature & Pressure | Controls formation of nanorings and nanobows | Physical Evaporation | aip.org |

Organic Synthesis of Resorcinol (B1680541) Derivatives

Resorcinol (1,3-dihydroxybenzene) is a versatile organic compound used in the synthesis of pharmaceuticals and other fine chemicals. jmchemsci.com Its derivatives are often prepared through reactions targeting the hydroxyl groups or the aromatic ring.

A common synthetic route is acylation, where resorcinol reacts with a carboxylic acid or its derivative. For example, resorcinol can be reacted with acetic acid in the presence of anhydrous zinc chloride as a catalyst to produce 2,4-dihydroxyacetophenone. jmchemsci.comjmchemsci.com This product can then serve as a precursor for further derivatization. For instance, it can react with chloroacetic acid to introduce a carboxylic acid moiety, which can then be converted to an acid chloride using thionyl chloride (SOCl₂). jmchemsci.comresearchgate.net This reactive intermediate can subsequently be reacted with various amines to synthesize a range of amide derivatives. jmchemsci.com

Esterification is another key method for synthesizing resorcinol derivatives. mdpi.com This involves reacting resorcinol with various acyl chains of different lengths to produce a library of derivative compounds. mdpi.com These synthetic strategies allow for the creation of a diverse range of resorcinol derivatives with tailored chemical properties. jmchemsci.commdpi.com

Iv. Mechanistic Investigations at the Molecular and Subcellular Levels

Elucidation of Local Anesthetic Action Mechanisms

Local anesthetics function by reversibly blocking nerve signal transmission. This is primarily achieved by inhibiting the propagation of action potentials in nerve cells. medscape.com The principal molecular target for this action is the voltage-gated sodium channel. medscape.combrainkart.com

Voltage-gated sodium channels (VGSCs) are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.govyoutube.com Local anesthetics such as pramocaine and benzocaine (B179285) exert their effects by physically binding to these channels, thereby preventing the influx of sodium ions that is necessary for membrane depolarization. medscape.comdrugbank.comnih.gov

Molecular docking and simulation studies have provided significant insights into the binding sites of local anesthetics within the VGSC. It is generally accepted that these drugs bind to a receptor site located in the inner pore of the channel. nih.gov The binding is state-dependent, meaning the anesthetic has a higher affinity for channels that are in the open or inactivated states compared to the resting state. This property contributes to the "use-dependent" block, where the anesthetic effect is more pronounced in rapidly firing nerves. brainkart.com

For benzocaine, molecular dynamics simulations have identified two probable binding sites within the pore: one located just above the activation gate and another at the entrance to the lateral, lipid-filled fenestrations. researchgate.netnih.gov The binding is characterized by nonspecific, hydrophobic interactions. researchgate.netnih.gov The fenestrations are considered a potential hydrophobic pathway for neutral drug molecules like benzocaine to access the binding site from the cell membrane. researchgate.net

Computational models of benzocaine analog binding with the D4S6 segment of a rat skeletal muscle sodium channel revealed a binding cavity formed by four hydrophobic residues. nih.gov The affinity of the drug is influenced by its hydrophobicity, with more hydrophobic analogs fitting better into this cavity. nih.gov A key amino acid residue, a phenylalanine located in the domain IV S6 (DIVS6) segment, has been identified as critical for use-dependent drug block. nih.gov Modeling suggests that local anesthetics interact with the pore walls in a lipophilic manner. nih.gov

Pramocaine, a morpholine (B109124) derivative, also functions by reversibly binding to and inhibiting voltage-gated sodium channels. nih.gov This binding decreases the neuronal membrane's permeability to sodium ions, which stabilizes the membrane and prevents the ionic fluxes required for depolarization and action potential propagation. nih.gov

| Anesthetic | Key Interaction Sites in VGSC | Type of Interaction |

| Benzocaine | Inner pore, near activation gate and fenestrations researchgate.netnih.gov | Hydrophobic, non-specific researchgate.netnih.gov |

| Binding cavity in D4S6 segment nih.gov | Lipophilic nih.govnih.gov | |

| Pramocaine | Voltage-gated sodium channels drugbank.comnih.gov | Reversible binding, inhibition nih.gov |

While the direct blockade of sodium channels is the primary mechanism of action, an alternative and complementary theory suggests an indirect mechanism. nih.gov The membrane perturbation theory posits that due to their amphiphilic nature, local anesthetic molecules can partition into the cell membrane. nih.govnih.gov This incorporation into the lipid bilayer can modify the membrane's physicochemical properties, such as its fluidity, permeability, and lipid packing order. nih.govnih.govacs.org

These alterations in the membrane matrix can, in turn, indirectly affect the function of embedded membrane proteins, including ion channels. nih.gov The change in the lipid environment surrounding the transmembrane proteins could induce conformational changes in the channels, leading to the inhibition of their function. nih.gov This indirect interaction model helps explain some of the broader pharmacological and toxicological features of local anesthetics that cannot be fully accounted for by the direct channel-binding theory alone. nih.govnih.gov

The action of local anesthetics is not exclusively limited to voltage-gated sodium channels. Research has shown that these compounds can also interact with and inhibit other types of ion channels, although typically at higher concentrations. For instance, some local anesthetics have been found to inhibit Transient Receptor Potential Vanilloid 1 (TRPV1) channels. brainkart.com Conversely, other classes of drugs, such as calcium channel blockers, have been observed to inhibit sodium channels, highlighting the potential for cross-reactivity between different channel types and inhibitors. brainkart.com At toxic doses, the effects of local anesthetics on cardiac tissue, such as decreased action potential amplitude and conduction velocity, may be related to their interactions with cardiac ion channels beyond just sodium channels, potentially including effects on calcium and potassium currents that are vital for cardiac function. medscape.com

Zinc Oxide: Nanomaterial-Biomolecule Interactions

Zinc oxide (ZnO) in its nanoparticle (NP) form exhibits unique physicochemical properties that lead to complex interactions with biological systems at the cellular and molecular levels.

The cellular uptake of ZnO NPs is a multifaceted process. Studies have shown that these nanoparticles can enter mammalian cells through several mechanisms, including endocytosis, passive penetration of the cell membrane, and the diffusion of dissolved zinc ions (Zn²⁺) across the membrane. nih.govmdpi.com The specific route of entry can be influenced by the cell type and the physicochemical properties of the nanoparticles.

Once inside the cell, the fate of ZnO NPs is largely dictated by the intracellular environment. A significant pathway involves the trafficking of internalized nanoparticles to acidic organelles, particularly lysosomes. nih.govmdpi.com Within the low-pH environment of lysosomes, ZnO NPs tend to dissolve, leading to the release of Zn²⁺ ions. nih.govnih.gov This intracellular dissolution is a key aspect of their biological activity. nih.govacs.org The released zinc ions then enter the cytoplasm, where they can be complexed by molecular ligands such as proteins. nih.gov Studies have shown that after exposure to ZnO NPs, only organically complexed, ionic Zn²⁺ is detectable within the cell, suggesting that the nanoparticles may dissolve completely following uptake. nih.govresearchgate.net The cellular uptake can be time-dependent, with studies in human intestinal cells showing that while Zn²⁺ ions are primarily present shortly after exposure, both NPs and ions are present at later time points, with ionic forms dominating after 24 hours. mdpi.com

| Entry Mechanism | Description | Intracellular Location |

| Endocytosis | Energy-dependent uptake of particles into vesicles. mdpi.com | Endosomes, Lysosomes nih.gov |

| Membrane Penetration | Direct passage of nanoparticles across the cell membrane. nih.gov | Cytoplasm nih.gov |

| Ion Diffusion | Diffusion of Zn²⁺ ions released from extracellular dissolution. nih.gov | Cytoplasm nih.gov |

The high surface-area-to-volume ratio of ZnO NPs makes them highly reactive and prone to interacting with various biomolecules. mdpi.com

Interaction with Proteins: When ZnO NPs enter a biological fluid, they are quickly coated by proteins, forming a "protein corona." nih.gov This corona can alter the physicochemical properties of the nanoparticles and influence their subsequent biological fate. nih.gov ZnO NPs have a strong affinity for proteins and can induce conformational changes in them. jbiochemtech.comjbiochemtech.com Studies using bovine serum albumin (BSA) as a model protein have demonstrated substantial binding. jbiochemtech.comjbiochemtech.com Fluorescence quenching analysis has shown that interactions between ZnO NPs and food proteins like albumin, casein, and zein (B1164903) occur rapidly. nih.gov The nature of the protein matrix can significantly influence the dispersion and stability of the nanoparticles. mdpi.com

Interaction with DNA: ZnO NPs can interact with DNA, with electrostatic forces playing a significant role. acs.orgnih.gov At neutral pH, ZnO NPs are typically positively charged, facilitating adsorption of the negatively charged DNA backbone. acs.orgnih.govuwaterloo.ca This interaction can lead to fluorescence quenching of labeled DNA oligonucleotides. acs.orguwaterloo.ca The strength of adsorption and the rate of subsequent ZnO dissolution can be influenced by the DNA sequence. acs.orgnih.gov Molecular docking simulations suggest that ZnO NPs can bind to DNA through partial intercalation. nih.gov

Interaction with Lipids: ZnO NPs can interact with the lipid components of cell membranes. acs.org Studies have shown that coating ZnO NPs with a lipid bilayer can improve their colloidal stability and reduce their dissolution into toxic Zn²⁺ ions. nih.govresearchgate.net The morphology and surface coating of the nanoparticles can influence how they interact with model lipid membranes, which in turn can affect their cellular uptake and potential toxicity. acs.org

Antimicrobial Mechanisms of 8-Quinolinol and its Derivatives

A primary antimicrobial mechanism of 8-quinolinol (8-hydroxyquinoline, 8HQ) and its derivatives is their potent ability to chelate metal ions, which are essential for microbial survival and pathogenesis. scirp.orgtandfonline.comsubstack.com This mechanism disrupts microbial metal homeostasis in two significant ways.

First, 8HQ can bind to essential metal ions in the extracellular environment, preventing their uptake by microbial cells. This sequestration deprives bacteria of vital cofactors (like Fe²⁺, Mg²⁺, Mn²⁺) required for the function of numerous metabolic enzymes. researchgate.net The resulting metal-8HQ complex can also physically block metal-binding sites on microbial enzymes, leading to their inhibition. tandfonline.com

Second, and more insidiously, 8HQ can act as a metal ionophore. It forms a lipophilic complex with metal ions like copper or zinc, which facilitates their transport across the microbial cell membrane, leading to a toxic accumulation of these metals inside the cell. nih.govnih.gov Studies on Mycobacterium tuberculosis have shown that 8HQ acts as a copper ionophore, causing a surge in intracellular copper levels. nih.gov This overload induces a severe copper stress response, generates damaging reactive oxygen species (ROS), and disrupts the homeostasis of other metals, particularly by damaging iron-sulfur (Fe-S) clusters in essential enzymes. nih.gov Similarly, related compounds can act as zinc ionophores in pathogens like S. aureus, leading to toxic intracellular zinc concentrations. nih.gov

Beyond disrupting metal homeostasis, 8-quinolinol and its derivatives can directly target and damage the microbial cell envelope. This mechanism is particularly evident in their antifungal activity. Studies utilizing sorbitol protection assays, which assess cell wall integrity, have demonstrated that 8HQ derivatives like clioquinol (B1669181) can inflict significant damage on the cell walls of Candida species and various dermatophytes. nih.gov

Scanning electron microscopy (SEM) has provided visual confirmation of this damage, revealing cell shrinkage, surface roughness, grooves, and pitting on the fungal cell wall after treatment with 8HQ derivatives. mdpi.comnih.gov Further investigations with fluorescent derivatives show that the compounds tend to accumulate at the cell edge, consistent with a cell wall or membrane target. mdpi.commit.edu

In bacteria, evidence suggests that 8HQ derivatives can interfere with the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. Specifically, the 8-hydroxyquinoline (B1678124) series has been shown to inhibit MurF, a crucial cytoplasmic enzyme involved in the final stages of peptidoglycan precursor synthesis. nih.gov The differential activity of these compounds against Gram-positive and Gram-negative bacteria further supports a mechanism involving the cell envelope; the outer membrane of Gram-negative bacteria can act as a barrier, reducing the compound's efficacy. scienceopen.com

Inhibition of RNA Synthesis and Metallopeptidases

The antimicrobial and modulatory effects of certain components within Nestosyl ointment can be attributed to their interference with fundamental cellular processes, including nucleic acid synthesis and the function of specific enzymes. Notably, 8-hydroxyquinoline has been identified as a key agent in the inhibition of both RNA synthesis and the activity of metallopeptidases.

8-hydroxyquinoline's inhibitory action on RNA synthesis is primarily due to its nature as a chelating agent. It effectively binds to and sequesters divalent cations, such as magnesium (Mg²⁺) and manganese (Mn²⁺). These ions are essential cofactors for the proper functioning of RNA polymerase, the enzyme responsible for transcribing DNA into RNA. By chelating these crucial cations, 8-hydroxyquinoline disrupts the catalytic activity of RNA polymerase, thereby halting the synthesis of RNA. This disruption of a vital cellular process contributes to the compound's antimicrobial properties.

Furthermore, 8-hydroxyquinoline and its derivatives have been shown to act as inhibitors of metallopeptidases, particularly matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. The inhibitory mechanism of 8-hydroxyquinoline against MMPs also stems from its chelating ability. The compound binds to the zinc ion (Zn²⁺) located in the active site of the enzyme, rendering it catalytically inactive. This inhibition of MMPs can have various physiological effects, as these enzymes are involved in processes such as tissue remodeling and inflammation. Research has demonstrated that specific derivatives of 8-hydroxyquinoline can inhibit MMP-2 and MMP-9 with IC₅₀ values in the submicromolar to micromolar range.

In contrast, there is currently no scientific literature to suggest that pramocaine, another active ingredient in Nestosyl, inhibits RNA synthesis or metallopeptidases. The primary mechanism of action for pramocaine is its role as a local anesthetic, which it achieves by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the transmission of pain and itch signals.

| Compound | Target MMP | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Derivative 5e | MMP-2 | Submicromolar | patsnap.com |

| 8-Hydroxyquinoline Derivative 5h | MMP-2 | Submicromolar | patsnap.com |

| 8-Hydroxyquinoline Derivative 5e | MMP-9 | Submicromolar | patsnap.com |

| 8-Hydroxyquinoline Derivative 5h | MMP-9 | Submicromolar | patsnap.com |

Cellular Disruption by Quaternary Ammonium (B1175870) Compounds (e.g., Benzalkonium Bromide, Chlorhexidine)

Quaternary ammonium compounds (QACs), such as benzalkonium chloride and chlorhexidine (B1668724), are potent antimicrobial agents that exert their effects through the disruption of microbial cellular integrity. Their cationic nature is fundamental to their mechanism of action, allowing them to interact with and disrupt negatively charged components of the microbial cell envelope.

Disruption of Cellular Membrane Lipid Bilayers

The initial and primary target of QACs is the cellular membrane. Bacterial cell surfaces are typically anionic due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The positively charged head of the QAC molecule electrostatically binds to these negatively charged sites on the cell surface.

This binding is followed by the insertion of the hydrophobic alkyl chains of the QAC into the hydrophobic core of the lipid bilayer. This intercalation disrupts the ordered structure of the membrane, leading to a loss of membrane fluidity and integrity. The membrane becomes destabilized, resulting in increased permeability. This allows for the leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites, ultimately leading to cell death. The extent of this disruptive activity can be influenced by the length of the alkyl chain of the QAC, with optimal lengths varying for Gram-positive and Gram-negative bacteria.

Interference with Microbial Metabolism and Enzyme Deactivation

The disruption of the cell membrane by QACs has profound consequences for microbial metabolism and enzymatic function. The increased membrane permeability compromises the cell's ability to maintain essential ion gradients, which are crucial for processes such as ATP synthesis and active transport. The loss of these gradients effectively cripples the cell's energy production and nutrient uptake systems.

| Mechanism | Effect on Microbial Cell | Key Molecular Interaction |

|---|---|---|

| Disruption of Cellular Membrane Lipid Bilayers | Increased membrane permeability, leakage of intracellular contents, loss of structural integrity. | Electrostatic interaction between cationic QAC and anionic cell surface, followed by hydrophobic tail insertion into the lipid bilayer. |

| Interference with Microbial Metabolism | Disruption of ion gradients, inhibition of ATP synthesis and nutrient transport. | Loss of membrane potential due to increased permeability. |

| Enzyme Deactivation | Denaturation of cytoplasmic and membrane-bound proteins, inhibition of metabolic pathways. | Direct interaction of QACs with cellular proteins. |

V. Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Compound Quantification and Purity Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying individual components within complex mixtures, making them crucial for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) of Pramocaine and Benzocaine (B179285)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of pharmaceutical compounds, including local anesthetics like Pramocaine and Benzocaine. These methods typically involve separating the analytes based on their differential partitioning between a stationary phase (within a column) and a mobile phase. Detection is commonly performed using UV detectors, which measure the absorbance of the eluent at specific wavelengths.

Various HPLC methods have been developed for the analysis of Benzocaine and related compounds. For instance, a gradient reversed-phase HPLC method utilizing a Phenomenex Luna CN column with UV detection at 262 nm has been described for the simultaneous determination of Benzalkonium Chloride and Pramoxine (B177174) HCl in wound care solutions. This method demonstrated good linearity, accuracy, and precision, with mean recovery rates for Pramoxine reported at 100.5 ± 0.3% researchgate.net. Another approach for Benzocaine analysis employs a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with detection at 254 nm, validated according to ICH guidelines scispace.com. Furthermore, HPLC has proven effective for quantifying Benzocaine and its primary degradation product, p-aminobenzoic acid, offering a rapid, sensitive, and specific assay suitable for stability studies nih.gov. HPLC is recognized as a predominant technique for analyzing Benzocaine in various pharmaceutical and cosmetic applications nih.govmdpi.comnih.gov.

Table 1: Representative HPLC Method Parameters for Pramocaine and Benzocaine Analysis

| Analyte | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Reference |

| Pramoxine HCl | Phenomenex Luna CN | Sodium acetate (B1210297) buffer (0.075 mM, pH 5.0) / Acetonitrile (gradient) | 262 | researchgate.net |

| Benzocaine | C18 | Acetonitrile:Water (60:40, v/v), pH adjusted with phosphoric acid | 254 | scispace.com |

| Benzocaine | C18 | Acetonitrile / Water (gradient) | 288 | google.com |

| Benzocaine | Spherisorb-CN | Acetonitrile-Triethylamine (0.1%, v/v) in water (pH 2.5; 40:60, v/v) | 215 | researchgate.net |

| Benzocaine | C18 | Acetonitrile / Water (pH ~7.2 phosphate (B84403) buffer) | DAD | mdpi.com |

Spectrodensitometric Approaches for Multi-Component Analysis

Spectrodensitometry, often coupled with Thin-Layer Chromatography (TLC), offers an alternative or complementary approach to HPLC for the analysis of multi-component pharmaceutical mixtures. TLC-densitometric methods are valued for their cost-effectiveness, reduced sample preparation requirements, and applicability in laboratories without advanced HPLC facilities, while still providing high sensitivity core.ac.uk. These methods involve separating components on a TLC plate and then quantifying them using a densitometer, which measures the light absorbed or reflected by the separated spots.

Spectrodensitometric techniques can effectively resolve and quantify multiple drugs within a single formulation, overcoming the limitations of traditional UV-Vis spectrophotometry where overlapping absorption spectra can hinder accurate analysis ijisrt.com. For instance, TLC-densitometry has been successfully applied for the quantitative determination of ternary mixtures of drugs, involving separation on silica (B1680970) gel plates and scanning at specific wavelengths core.ac.ukresearchgate.net. The advantages of TLC-densitometry over HPLC in certain scenarios include its time and cost efficiency, lower noise-to-signal ratio, and applicability in labs lacking HPLC instrumentation core.ac.uk.

Table 2: Advantages of Spectrodensitometry (TLC-Densitometry) in Multi-Component Analysis

| Advantage | Description | Reference |

| Cost-Effectiveness | Generally less expensive than HPLC systems. | core.ac.uk |

| Time Efficiency | Often faster for sample preparation and analysis compared to some HPLC methods. | core.ac.uk |

| Accessibility | Suitable for laboratories lacking advanced HPLC facilities. | core.ac.uk |

| Reduced Sample Preparation | Requires less complex sample preparation steps. | core.ac.uk |

| Lower Noise-to-Signal Ratio | Can lead to more robust and reliable measurements. | core.ac.uk |

| High Sensitivity | Capable of detecting and quantifying analytes at low concentrations. | core.ac.uk |

| Multi-component Resolution | Effective in separating and quantifying multiple compounds with overlapping spectral properties. | ijisrt.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify volatile and semi-volatile compounds. It is fundamental in pharmaceutical analysis for detecting impurities, degradation products, residual solvents, and other volatile byproducts that might arise during synthesis, storage, or formulation processes ijpsjournal.com. The technique separates compounds based on their volatility and affinity for the stationary phase in a GC column, after which the separated components are ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.

GC-MS has been widely applied in the analysis of pharmaceutical formulations to characterize their volatile profiles. For instance, it has been used to identify volatile components in creams, such as fatty acids, aldehydes, and ketones, before and after thermal treatment, revealing changes indicative of chemical transformations spkx.net.cn. It is also employed to analyze volatile compounds in herbal extracts and tinctures incorporated into topical preparations, aiding in stability studies lsmu.ltmdpi.com. The identification of volatile byproducts or degradation products in an ointment formulation can provide critical insights into the product's stability and potential changes over time.

Spectroscopic Characterization of Zinc Oxide Materials

Zinc Oxide (ZnO) is a key inorganic component in many topical formulations, valued for its protective and astringent properties. Spectroscopic techniques are vital for confirming its presence, assessing its physical form (e.g., nanoparticle size and morphology), and understanding its optical and chemical characteristics.

UV-Visible Spectroscopy for Optical Properties

UV-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of materials, including their absorption characteristics and electronic band structure. For Zinc Oxide, UV-Vis spectroscopy is particularly useful for characterizing its electronic transitions and determining its band gap energy, which are indicative of its optical behavior.

Studies on Zinc Oxide nanoparticles (ZnO NPs) consistently show characteristic absorption bands in the ultraviolet region. These absorption peaks are typically observed between 350 nm and 380 nm, attributed to the intrinsic band-gap absorption of ZnO sryahwapublications.comnih.govgsconlinepress.comsemanticscholar.orgnih.gov. The specific wavelength of the absorption maximum can be influenced by factors such as particle size and synthesis method sryahwapublications.commdpi.com. For example, absorption peaks have been reported at 373 nm, 357 nm, and 362 nm in various ZnO NP preparations sryahwapublications.comsemanticscholar.orgnih.gov. The band gap energy for ZnO is generally reported to be around 3.3 eV, although values around 3.1-3.37 eV have also been observed depending on the material's characteristics sryahwapublications.comnih.govsemanticscholar.orgekb.eg. This optical property is relevant for applications such as UV screening in sunscreens nih.gov.

Table 3: UV-Visible Spectroscopy Data for Zinc Oxide

| Material/Sample Description | Absorption Peak Maxima (nm) | Band Gap (eV) | Reference |

| ZnO NPs (various extracts) | 370, 367, 363 | - | mdpi.com |

| ZnO NPs | 373 | 3.3 | sryahwapublications.com |

| ZnO-NPs | 350.34 | 3.24 | nih.gov |

| ZnO NPs | 360–380 | 3.3 | gsconlinepress.com |

| ZnO NPs (solvothermal) | 357 | 3.37 | semanticscholar.org |

| ZnO samples | 373 | - | sryahwapublications.com |

| ZnO NPs | 362 | - | nih.gov |

| ZnO samples | 560 (FTIR peak) | - | ekb.eg |

| ZnO NPs | 357 | - | semanticscholar.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonds and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the chemical bonds and functional groups present in a substance. By analyzing the absorption of infrared radiation at specific frequencies, FT-IR can confirm the identity of materials and provide insights into their molecular structure.

For Zinc Oxide, FT-IR spectroscopy is used to confirm the presence of the Zn-O bond, which is characterized by a stretching vibrational mode typically observed in the lower wavenumber region. Studies have reported characteristic peaks for ZnO, with the Zn-O stretching vibration often identified around 443 cm⁻¹ sryahwapublications.com, or within the range of 410.84 to 575.9 cm⁻¹ ijcrt.org. Other peaks observed in FT-IR spectra of ZnO, such as those around 1630 cm⁻¹ and 3446 cm⁻¹, are often attributed to the presence of adsorbed water molecules (O-H bending and stretching) or other functional groups from capping agents used during synthesis sryahwapublications.comijcrt.orgjptcp.com. The presence of these characteristic Zn-O vibrations serves as a fingerprint for confirming the formation of ZnO sryahwapublications.comijcrt.orgjptcp.com. FT-IR is also applied to assess the polymorphic forms of compounds like Benzocaine, where changes in spectral patterns can indicate different crystalline structures mdpi.com.

Table 4: Representative FT-IR Peaks and Assignments for Zinc Oxide

| Peak Position (cm⁻¹) | Assignment | Reference |

| 443 | Zn-O stretching vibrational mode | sryahwapublications.com |

| 410.84 - 575.9 | Metal-Oxygen (ZnO stretching vibrations) | ijcrt.org |

| 1029.20, 1336.91, etc. | Indicators of ZnO nanorod synthesis | jptcp.com |

| 1630 | O-H bending (from water molecules) | sryahwapublications.com |

| 3446 | O-H stretching (from water molecules) | sryahwapublications.com |

| 3321.42, 3533.59 | Hydroxyl stretching vibration | ijcrt.org |

| 1178.71, 1045.42 | Other functional groups | ijcrt.org |

| 1012 | C-O stretching (potential from capping agent) | sryahwapublications.com |

Vi. Theoretical Frameworks and Structure Activity Relationship Sar Investigations

Resorcinol (B1680541): Electronic Structure and Reactivity Modeling

Influence of Hydroxyl Groups on Electron Density and Nucleophilicity

The hydroxyl (-OH) group at the 8th position of the quinoline (B57606) ring plays a pivotal role in modulating the electron density and nucleophilicity of the 8-HQ molecule. As a phenolic hydroxyl group, it is an electron-donating substituent. Through resonance, it increases the electron density within the aromatic system, particularly at the ortho and para positions relative to the hydroxyl group. Quantum chemical calculations and studies on related nitro-substituted derivatives indicate that substituents like the hydroxyl group can polarize the electron density in the aromatic nucleus, influencing reactivity at specific sites mdpi.comresearchgate.net.

The electron-donating nature of the hydroxyl group can enhance the nucleophilicity of certain atoms within the molecule. Specifically, the oxygen atom of the hydroxyl group itself possesses lone pairs of electrons, contributing to its nucleophilic character. This nucleophilicity is fundamental to its ability to participate in reactions, including deprotonation and subsequent coordination to metal ions rroij.commdpi.com. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps derived from Density Functional Theory (DFT) calculations, highlights regions of high electron density, which correspond to potential nucleophilic attack sites nih.gov. The hydroxyl group's influence on electron density distribution is a key factor in understanding the molecule's reactivity in various chemical transformations and its interaction with biological targets mdpi.comresearchgate.net.

Conformation and Tautomerism Studies

8-Hydroxyquinoline (B1678124) exists in equilibrium between different tautomeric forms, primarily influenced by its environment and the presence of hydrogen bonding. The molecule is known to exhibit an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine (B92270) ring, forming a stable α-8-HQ conformer nih.govuaic.rocore.ac.ukjst.go.jp. This intramolecular hydrogen bond significantly contributes to the molecule's planarity and its characteristic fluorescence properties, which are enhanced upon metal chelation due to increased molecular rigidity rroij.comscispace.com.

Computational studies, including DFT calculations, have explored the conformational landscape of 8-HQ. These studies confirm that the molecule is largely planar, with dihedral angles typically ranging between 0° and 180° researchgate.net. In polar solvents, or in the presence of other molecules capable of hydrogen bonding, 8-HQ can exist in various conformers, including a β-8-HQ form without intramolecular hydrogen bonding, and potentially tautomeric forms where the proton shifts from oxygen to nitrogen, leading to a zwitterionic or keto-enol-like structure, although the hydroxyl-form with intramolecular hydrogen bonding is generally considered the most stable uaic.roresearchgate.netpjmhsonline.comresearchgate.net. The presence of substituents can further influence these conformational preferences and tautomeric equilibria researchgate.netresearchgate.net.

8-Quinolinol: Ligand Design for Metal Chelation

8-Hydroxyquinoline is a classic example of a bidentate chelating agent, meaning it can bind to a metal ion through two donor atoms. In 8-HQ, these donor atoms are the phenolic oxygen of the hydroxyl group and the nitrogen atom of the pyridine ring rroij.commdpi.comscispace.comresearchgate.netnih.gov. The close proximity of these two atoms allows for the formation of stable five- or six-membered chelate rings with metal ions, a phenomenon crucial for its biological activity and analytical applications rroij.commdpi.comnih.gov.

The design of ligands for metal chelation often relies on principles that maximize the stability and selectivity of the resulting metal complexes. For 8-HQ, the planarity of the molecule, coupled with the specific orientation of its donor atoms, facilitates efficient coordination. The hydroxyl group, upon deprotonation, forms a strong coordinate bond with the metal ion, while the pyridine nitrogen also donates a lone pair. This bidentate coordination leads to the formation of stable metal chelates, often with a 1:1 or 1:2 (metal:ligand) stoichiometry, depending on the metal ion and its coordination preferences mdpi.comajchem-a.comrsc.orgscirp.org.

Vii. Preclinical Investigations in in Vitro and Non Clinical in Vivo Model Systems for Mechanistic Research

In Vitro Cell Culture Models for Studying Compound-Cellular Interactions

Preclinical research employing in vitro cell culture models is crucial for dissecting the molecular and cellular mechanisms underlying the efficacy of topical agents like Nestosyl ointment. These systems allow for controlled investigations into how the compound's constituents interact with cellular components and processes.

Investigating Ion Channel Modulation in Excitable Cells (non-mammalian or isolated systems)

The modulation of ion channels by components potentially present in topical formulations like this compound is a key area of mechanistic research. Zinc ions, which can be released from Zinc Oxide (ZnO), are known to interact with various ion channels. Studies have shown that zinc can modulate voltage-gated calcium channels (CaV) and potassium channels (K+), influencing cellular excitability and signaling pathways nih.govmdpi.comnih.gov. For instance, zinc ions can bind to specific residues on channel proteins, leading to conformational changes that result in either activation or inhibition of channel activity nih.govmdpi.com. In non-mammalian systems or isolated channel preparations, zinc has demonstrated inhibitory effects on certain calcium channels (e.g., L-type CaV1.1 and CaV1.2) and potentiates others, such as specific acid-sensing ion channels (ASICs) nih.govnih.gov. Furthermore, certain antiseptic agents, which might be present in or analogous to components of this compound, have been shown to interact with ion channels. For example, antiseptics like chlorhexidine (B1668724) can affect membrane potential and potentially influence ion channel function indirectly by altering membrane integrity nih.govasm.org.

Cellular Uptake and Localization Studies of Nanomaterials (e.g., ZnO)

Given that Zinc Oxide (ZnO) is a common active ingredient in topical preparations for its protective and therapeutic properties, understanding the cellular uptake and localization of ZnO nanoparticles is highly relevant to this compound's mechanisms. Research indicates that nanoparticles, including ZnO, can enter cells through various endocytosis pathways, such as clathrin-dependent endocytosis, caveolae-dependent endocytosis, and macropinocytosis, depending on the nanoparticle's physicochemical properties and the cell type wilhelm-lab.comdovepress.comtandfonline.comresearchgate.netnih.gov. Once internalized, ZnO nanoparticles and the zinc ions they release can localize within cellular compartments like lysosomes and the cytoplasm wilhelm-lab.comresearchgate.net. Studies have shown that ZnO nanoparticles can lead to increased intracellular reactive oxygen species (ROS) and damage to cellular components consensus.appscispace.com.

Data Table: Nanoparticle Cellular Uptake Pathways

| Nanoparticle Type | Cell Type | Primary Uptake Pathways | Intracellular Localization |

| ZnO Nanoparticles | Keratinocytes | Clathrin-dependent endocytosis, direct translocation | Lysosomes, Cytoplasm |

| ZnO Nanoparticles | Fibroblasts | Endocytosis, phagocytosis | Lysosomes |

| Various NPs | Macrophages | Phagocytosis, macropinocytosis | Phagolysosomes |

| Various NPs | Cancer Cell Lines | Clathrin-dependent endocytosis, caveolae-mediated endocytosis | Endosomes, Cytoplasm |

Assays for Membrane Integrity and Permeability (e.g., Benzalkonium Bromide, Chlorhexidine)

The impact of topical agents on cell membrane integrity and permeability is a critical aspect of their mechanism of action, particularly for antiseptic components. Assays such as lactate (B86563) dehydrogenase (LDH) release or propidium (B1200493) iodide (PI) uptake are employed to detect membrane damage. Antiseptics like Benzalkonium Bromide and Chlorhexidine are known to interact with bacterial and mammalian cell membranes nih.gov. Research indicates that these compounds can increase membrane permeability, leading to the leakage of cellular contents nih.govsci-hub.semdpi.com. At higher concentrations, they can cause cell lysis nih.gov. For instance, studies have shown that chlorhexidine, at certain concentrations, disrupts the cytoplasmic membrane of bacteria, leading to a loss of membrane integrity nih.govasm.org. Similarly, other compounds found in topical formulations can affect membrane potential and integrity, which is essential for cellular functions mdpi.com.

Data Table: Membrane Integrity and Permeability Assays for Antiseptics

| Antiseptic Agent | Cell Model/System | Assay Type | Concentration (µg/mL) | Observed Effect on Membrane Integrity |

| Chlorhexidine | S. aureus | Membrane Depolarization | ≥2.5 | Increased permeability |

| Chlorhexidine | E. coli | Nitrocefin Permeation | ≥2.5 | Increased outer membrane permeability |

| Benzalkonium Bromide | Various | LDH Release | 10 | Significant increase |

| Chlorogenic Acid | S. aureus | SYTO 9-PI Staining | 2x MIC | Marked decrease in intact membrane |

Non-Mammalian In Vivo Models for Fundamental Mechanistic Research

Non-mammalian in vivo models provide valuable insights into the fundamental mechanisms of action of compounds like this compound, particularly concerning their antimicrobial properties and interactions within biological systems.

Studies on Microbial Systems (e.g., Bacterial Growth Inhibition, Biofilm Formation, Resistance Mechanisms)

The antimicrobial efficacy of ingredients like Zinc Oxide against various microorganisms is a significant area of study. Zinc Oxide nanoparticles (ZnO-NPs) have demonstrated broad-spectrum antibacterial activity, inhibiting bacterial growth through multiple mechanisms, including the generation of ROS, disruption of cell membranes, and interference with cellular processes consensus.appfrontiersin.orgscispace.comcmbr-journal.com. Studies have shown that ZnO-NPs can lead to bacterial cell death by causing oxidative stress and lipid peroxidation frontiersin.orgscispace.com. Furthermore, ZnO-NPs have been investigated for their ability to inhibit bacterial biofilm formation, a critical factor in persistent infections. Research indicates that ZnO-NPs can disrupt bacterial adhesion and quorum sensing, thereby reducing biofilm development mdpi.comsci-hub.seplos.org. While bacteria can develop resistance mechanisms to various agents, resistance to metal oxides like ZnO is generally considered less straightforward due to their multiple modes of action rsc.orgnih.govfrontiersin.org.

Data Table: Antimicrobial and Antibiofilm Activity of Zinc Oxide Nanoparticles

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Inhibition (%) | Primary Mechanism Implicated |

| Staphylococcus aureus | 100-200 | 40-60 | ROS generation, membrane disruption |

| Escherichia coli | 150-250 | 30-50 | ROS generation, membrane damage |

| Pseudomonas aeruginosa | 200-300 | 25-45 | Membrane permeability changes, ROS production |

| Streptococcus pyogenes | Not specified | High | Membrane permeability changes, ROS generation |

| Bacillus cereus | 50-100 | High | Membrane permeability changes, ROS generation |

Compound List:

this compound

Zinc Oxide (ZnO)

Zinc ions (Zn²⁺)

Benzalkonium Bromide

Chlorhexidine

Chlorhexidine Gluconate

Benzalkonium Chloride

Propidium Iodide (PI)

Lactate Dehydrogenase (LDH)

Reactive Oxygen Species (ROS)

Acid-sensing ion channels (ASICs)

Calcium channels (CaV)

Potassium channels (K+)

3-p-trans-Coumaroyl-2-hydroxyquinic acid (CHQA)

Meropenem

Colistin

Gentamicin

Carbapenems

Polymyxins

Metalloenzymes

Metalloproteases (MPs)

Thermolysin (TLN)

Pseudolysin (PLN, LasB)

Aureolysin (ALN)

Matrix metalloproteinases (MMPs)

MMP-9

MMP-14

N-methyl-D-aspartate (NMDA) receptors

α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors

Kainate receptors

Transient receptor potential (TRP) channels

γ-aminobutyric acid (GABA) receptors

Quaternary ammonium (B1175870) compounds (QACs)

Cetylpyridinium chloride (CPC)

Olanexidine Gluconate

Environmental Toxicity Studies in Aquatic Organisms (e.g., ZnO Nanoparticles)

Zinc oxide nanoparticles (ZnO NPs) are increasingly prevalent in various consumer and industrial products, leading to their potential release into aquatic ecosystems. Research indicates that ZnO NPs can exert significant toxic effects on aquatic organisms, primarily through the release of zinc ions (Zn²⁺), generation of reactive oxygen species (ROS), and direct interaction with cell membranes nih.govmdpi.comadvetresearch.comresearchgate.netresearchgate.net. The toxicity is influenced by various environmental factors, including pH, ionic strength, and the presence of dissolved organic matter (DOM) kujnsr.commdpi.comkujnsr.com. Acidic conditions tend to enhance the dissolution of ZnO NPs, increasing Zn²⁺ ion release and potential toxicity, while high salinity can promote aggregation, potentially reducing bioavailability and toxicity kujnsr.comadvetresearch.comkujnsr.com.

Different aquatic species exhibit varying sensitivities to ZnO NPs. Algae are generally considered the most sensitive group, with reported EC50 values for growth inhibition often in the microgram per liter range uantwerpen.besemanticscholar.org. Crustaceans, such as Daphnia magna, and fish species also show susceptibility, with toxicity values varying based on species, exposure duration, and environmental conditions nih.govuantwerpen.bed-nb.infopatrols-h2020.euresearchgate.net. For instance, LC50 values for fish larvae can range from approximately 1.39 to 15.0 mg/L, depending on the specific conditions and species patrols-h2020.euresearchgate.net. The size of ZnO NPs can also play a role, with smaller particles sometimes exhibiting higher reactivity, although this effect is not universally consistent across all studies and species nih.govkujnsr.comkujnsr.com.

Table 1: Acute Toxicity of ZnO Nanoparticles to Aquatic Organisms

| Organism Type | Specific Organism | Exposure Period | Toxicity Metric | Value (mg/L) | Reference(s) |

| Algae | P. subcapitata | 72 h | EC50 (growth) | 0.037–0.068 | uantwerpen.besemanticscholar.org |

| Algae | Skeletonema costatum | 96 h | EC50 (growth) | 2.36 | semanticscholar.org |

| Crustaceans | Daphnia magna | 48 h | EC50 (immobility) | 0.62–7.5 | nih.govsemanticscholar.org |

| Crustaceans | Artemia franciscana | 96 h | EC50 (immobility) | 4.86 | researchgate.net |

| Crustaceans | Gammarus aequicauda | 96 h | LC50 | 0.30 | d-nb.info |

| Crustaceans | Cymodoce truncata | 96 h | LC50 | 0.37 | d-nb.info |

| Fish | Zebrafish larvae (Danio rerio) | - | LC50 | 1.79–4.92 | nih.gov |

| Fish | Zebrafish larvae (Danio rerio) | 96 h | LC50 | 11.1–15.0 | patrols-h2020.eu |

| Fish | Artemia franciscana | 96 h | EC10 | 1.39 | researchgate.net |

Note: Values are approximate and can vary significantly based on experimental conditions, particle size, and specific test media.

Plant Models for Chemical Uptake and Physiological Responses

Zinc oxide nanoparticles (ZnO NPs) have garnered significant interest for their potential to enhance plant growth, nutrient uptake, and stress resistance, positioning them as valuable tools in agriculture mdpi.compnas.orgmdpi.comencyclopedia.pubencyclopedia.pubnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org. Plants can absorb ZnO NPs through various pathways, including stomata on leaves (foliar application) and root hairs, with subsequent translocation to different tissues like chloroplasts mdpi.comnih.govmdpi.comrsc.orgacs.org. The uptake and translocation efficiency are influenced by factors such as NP size, surface properties, and the plant's physiological state nih.govmdpi.comacs.org.

At appropriate concentrations, ZnO NPs can act as a source of essential zinc ions, promoting numerous beneficial physiological and biochemical responses. These include enhanced chlorophyll (B73375) synthesis, improved photosynthetic efficiency, increased activity of antioxidant enzymes (e.g., SOD, POD, CAT), better water relations, and improved nutrient uptake (e.g., Zn, N, K, Fe, Mn, Cu) mdpi.compnas.orgmdpi.comencyclopedia.pubencyclopedia.pubnih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com. Consequently, ZnO NPs have demonstrated efficacy in alleviating various abiotic stresses, such as drought, cold, salinity, and heat, leading to increased crop yield and biomass mdpi.commdpi.comencyclopedia.pubencyclopedia.pubfrontiersin.orgnih.govfrontiersin.org. However, at higher concentrations, ZnO NPs can exhibit phytotoxicity, leading to inhibited growth, reduced germination, and cellular damage mdpi.commdpi.comresearchgate.netresearchgate.net. Some studies also indicate that while ZnO NPs generally enhance nutrient uptake, they may have antagonistic effects on the uptake of other elements, such as phosphorus mdpi.commdpi.com.

Table 2: Observed Effects of ZnO Nanoparticles on Plant Growth and Physiology

| Plant Species | Application Method | ZnO NP Concentration (if specified) | Physiological Parameter/Nutrient | Observed Effect | Reference(s) |

| Rice (Oryza sativa L.) | Foliar spray | - | Chlorophyll accumulation | Restored under cold stress; increased under heatwave stress. | mdpi.compnas.orgnih.gov |

| Rice | Foliar spray | - | Antioxidant enzymes (SOD, POD, CAT) | Increased activity under cold stress; increased activity under heatwave stress. | mdpi.compnas.orgnih.gov |

| Wheat (Triticum aestivum) | Soil application | 20–30 nm, 10 mg/L | Root length | Increased; improved water absorption. | mdpi.commdpi.com |

| Wheat | Foliar spray | - | Photosynthesis | Enhanced under heatwave stress; improved photosynthetic rate. | mdpi.compnas.org |

| Wheat | Foliar spray | 0.12 g/pot | Plant height, shoot length, root biomass | Significantly increased compared to control under salt stress. | frontiersin.org |

| Tomato (Solanum lycopersicum) | Foliar spray | 100 ppm | Stomatal conductance | Significantly increased. | mdpi.com |

| Tomato | Foliar spray | - | Nutrient uptake (P, Zn) | Increased. | mdpi.comnih.gov |

| Mustard (Brassica juncea) | Foliar spray | 84.5 nm, dose-dependent | Total chlorophyll content | Increased significantly. | frontiersin.org |

| Mustard | Foliar spray | 200 mg/L | K, Fe, Zn accumulation | Increased by 34%, 17%, and 83% respectively. | frontiersin.org |

| Maize (Zea mays) | Foliar spray | 400 mg/L | Grain yield, Zn concentration | Increased. | rsc.org |

| Barley (Hordeum sativum) | - | < 50 nm | Chloroplast size | Decreased by 1.5-4 times at 300-2000 mg/L. | researchgate.net |

| Peanut (Arachis hypogaea) | Foliar application | 10 mg/L | Shoot length, root area, dry biomass, grain yield | Increased by 10.8%, 18.4%, 12.0%, and 29.5% respectively. | nih.gov |

| Pepper (Capsicum annuum) | Foliar application | ZnO NPs vs. ZnO_Ph NPs | Zn translocation to fruit | Minor translocation for ZnO NPs; significant translocation for ZnO_Ph NPs (27% of total uptake). | acs.org |

Note: Concentrations and specific effects can vary significantly based on plant species, cultivar, application method, and environmental conditions.

Viii. Comparative Chemical Biology and Analogous Systems Research

Comparison of Different Metal Oxides in Biomolecular Interactions

Metal oxides, such as zinc oxide, are integral to various biomedical applications due to their unique physicochemical properties and interactions with biological molecules. When comparing different metal oxides, their surface chemistry, particle size, and crystal structure are critical determinants of their biological activity.

Zinc oxide nanoparticles (ZnO NPs) are known to interact with proteins, leading to the formation of a protein corona that can alter the protein's structure and function. jbiochemtech.com Studies have shown that ZnO NPs can bind to proteins like bovine serum albumin, indicating a strong affinity for biomolecules. jbiochemtech.com This interaction is influenced by factors such as the pH of the medium and the surface characteristics of the nanoparticles. nih.gov The dissolution of ZnO NPs, particularly in acidic environments, can release Zn2+ ions, which can then interact with cellular components. nih.govresearchgate.net

The biological interactions of metal oxides can also involve the generation of reactive oxygen species (ROS). mdpi.com The band gap energy of the metal oxide determines its potential to participate in redox reactions with biomolecules. mdpi.comnih.gov For instance, metal oxides with appropriate conduction and valence band energy levels can facilitate electron transfer with biological molecules, leading to oxidative stress. nih.gov The nature and extent of these interactions vary among different metal oxides like titanium dioxide (TiO2) and iron oxide (Fe2O3), depending on their electronic properties and surface reactivity. mdpi.comacs.org

| Property | Zinc Oxide (ZnO) | Other Metal Oxides (e.g., TiO2, Fe2O3) |

|---|---|---|

| Biomolecular Interaction | Forms protein corona, interacts with amino acids and enzymes. jbiochemtech.com | Interactions are surface-chemistry dependent. acs.org |

| Solubility | Soluble in acidic environments, releasing Zn2+ ions. nih.govresearchgate.net | Generally less soluble. |

| Redox Activity | Can generate ROS, participating in redox reactions. mdpi.com | Redox potential varies with the specific oxide. mdpi.com |

| Primary Mode of Action | Combination of nanoparticle-specific effects and ion release. acs.org | Primarily surface-mediated interactions. |

Structural and Mechanistic Comparisons of Resorcinol (B1680541) with Other Phenolic Compounds (e.g., Phenol-Formaldehyde Systems)

Resorcinol, or 1,3-dihydroxybenzene, is a phenolic compound with a distinct reactivity compared to phenol (B47542) and other derivatives. quora.compharmaguideline.com The presence of a second hydroxyl group on the benzene (B151609) ring significantly influences its electronic properties and reactivity, particularly in condensation reactions.